molecular formula C11H10BrN B13538135 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13538135
M. Wt: 236.11 g/mol
InChI Key: UXQWDLSSLMNKPA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a cyclopropane ring attached to a brominated methylphenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring . The reaction conditions are generally mild and result in high yields of the desired product.

Chemical Reactions Analysis

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

    Cyclopropanation Reactions: The cyclopropane ring can participate in ring-opening reactions under certain conditions.

Common reagents used in these reactions include molecular bromine, copper(II) bromide, and other halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects is not well-understood. its structural features suggest that it may interact with molecular targets such as enzymes and receptors through non-covalent interactions. The cyclopropane ring and carbonitrile group may play a role in stabilizing these interactions and enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile include:

These compounds share structural similarities but differ in the functional groups attached to the cyclopropane ring. The presence of different substituents can significantly influence their chemical reactivity and potential applications. This compound is unique due to its specific combination of a brominated methylphenyl group and a carbonitrile group, which may confer distinct properties and reactivity.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

UXQWDLSSLMNKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2(CC2)C#N

Origin of Product

United States

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